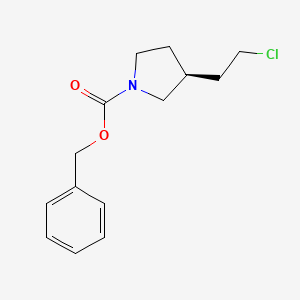
Benzothiazole, 6-amino-2-isopropoxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 6-amino-2-isopropoxy, is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is notable for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of the amino and isopropoxy groups enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. For 6-amino-2-isopropoxybenzothiazole, a common method involves the reaction of 2-aminobenzenethiol with isopropyl chloroformate under basic conditions, followed by cyclization .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 6-amino-2-isopropoxy, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions typically target the nitro or carbonyl groups, converting them to amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or sulfonated benzothiazole derivatives.
Scientific Research Applications
Benzothiazole, 6-amino-2-isopropoxy, has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of benzothiazole, 6-amino-2-isopropoxy, involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition disrupts essential biological pathways, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
2-Aminobenzothiazole: Shares the amino group but lacks the isopropoxy group, making it less reactive in certain chemical transformations.
6-Methoxybenzothiazole: Contains a methoxy group instead of an isopropoxy group, which affects its solubility and reactivity.
Uniqueness: Benzothiazole, 6-amino-2-isopropoxy, is unique due to the presence of both amino and isopropoxy groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
5407-56-7 |
|---|---|
Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-propan-2-yloxy-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C10H12N2OS/c1-6(2)13-10-12-8-4-3-7(11)5-9(8)14-10/h3-6H,11H2,1-2H3 |
InChI Key |
UFARFOGOSPBRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=C(S1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)

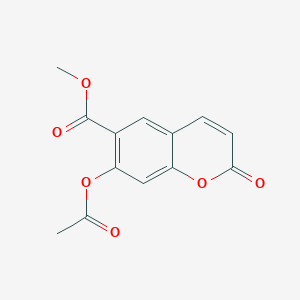
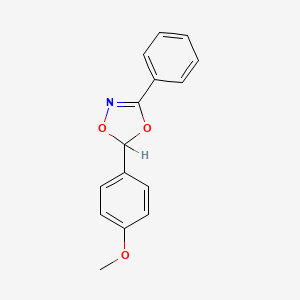
![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
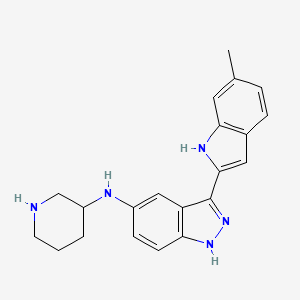
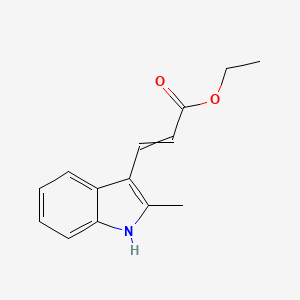
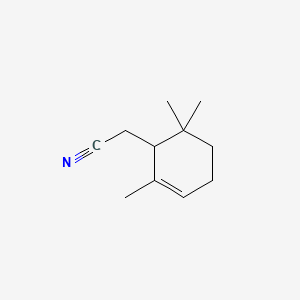


![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
